molecular formula C22H45NO3 B12598268 2-(2-Aminoethoxy)ethyl octadecanoate CAS No. 649758-86-1

2-(2-Aminoethoxy)ethyl octadecanoate

Cat. No.: B12598268
CAS No.: 649758-86-1
M. Wt: 371.6 g/mol
InChI Key: KGOLIMJSDGKXNY-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethyl octadecanoate is an organic compound with the molecular formula C22H45NO3 It is a derivative of octadecanoic acid (stearic acid) and contains an aminoethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)ethyl octadecanoate typically involves the reaction of octadecanoic acid with 2-(2-aminoethoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance the reaction rate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control

    Purification steps: such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)ethyl octadecanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The ester bond can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of nitro derivatives or oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aminoethoxyethyl derivatives.

Scientific Research Applications

2-(2-Aminoethoxy)ethyl octadecanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)ethyl octadecanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A precursor in the synthesis of 2-(2-Aminoethoxy)ethyl octadecanoate.

    2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Another derivative with similar functional groups but different applications.

Uniqueness

This compound is unique due to its long hydrophobic tail (octadecanoate) combined with a hydrophilic aminoethoxyethyl group. This combination imparts distinct amphiphilic properties, making it suitable for applications in drug delivery and as a surfactant.

Properties

CAS No.

649758-86-1

Molecular Formula

C22H45NO3

Molecular Weight

371.6 g/mol

IUPAC Name

2-(2-aminoethoxy)ethyl octadecanoate

InChI

InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h2-21,23H2,1H3

InChI Key

KGOLIMJSDGKXNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCN

Origin of Product

United States

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